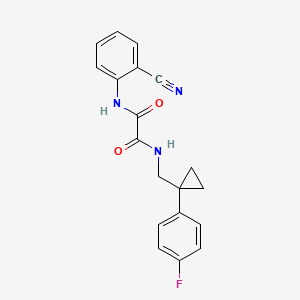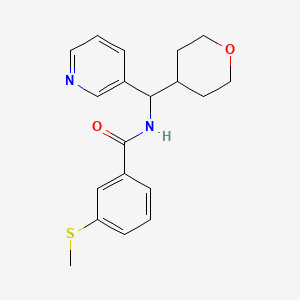
3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The pyridin-3-yl and tetrahydro-2H-pyran-4-yl groups are heterocyclic compounds often found in various natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydro-2H-pyran-4-yl group would add a degree of three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in the field of organic chemistry often explores the synthesis and structural analysis of complex organic compounds. A study by Srivastava et al. (2017) focused on the synthesis of pyridyl substituted benzamides, which are structurally similar to 3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds were characterized by spectral measurements and their luminescent properties in both solution and solid states, indicating their potential application in materials science, particularly in the development of luminescent materials (Srivastava et al., 2017).
Molecular Interaction Studies
In a different study, Kumara et al. (2018) synthesized a novel pyrazole derivative, which, like the compound , involves complex molecular structures with potential applications in understanding molecular interactions. The synthesized compound's structure was confirmed by various spectral analyses and X-ray crystallography, demonstrating its potential utility in studying molecular conformations and interactions (Kumara et al., 2018).
Photoelectron Spectroscopy and Nano-Aggregate Formation
The study by Srivastava et al. also explored the compounds' photoelectron spectroscopy and their ability to form nano-aggregates with enhanced emission in aqueous solutions. These findings suggest potential applications in nanotechnology and materials science, particularly in the development of new materials with unique optical properties (Srivastava et al., 2017).
Mechanochromic Properties and Multi-Stimuli Response
Additionally, the compounds studied by Srivastava et al. showed mechanochromic properties and could display a multi-stimuli response, which could be of interest in the development of smart materials that change color or properties in response to mechanical stress or other stimuli (Srivastava et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-24-17-6-2-4-15(12-17)19(22)21-18(14-7-10-23-11-8-14)16-5-3-9-20-13-16/h2-6,9,12-14,18H,7-8,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEHBZXNEHPVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

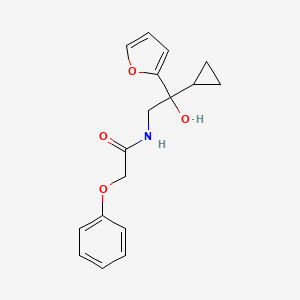
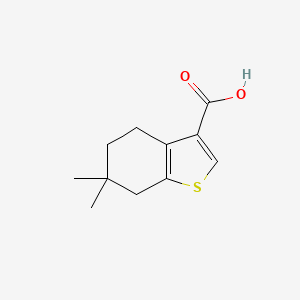


![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2854265.png)


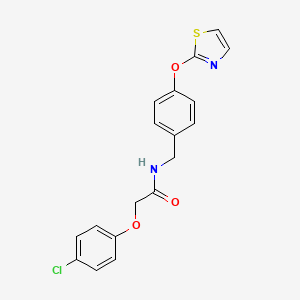
![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)

